molecular formula C7H9NO2S2 B14407233 2,6-Bis(methylsulfinyl)pyridine CAS No. 80710-22-1

2,6-Bis(methylsulfinyl)pyridine

Cat. No.: B14407233
CAS No.: 80710-22-1
M. Wt: 203.3 g/mol
InChI Key: ZKTCTWPPXRRYPD-UHFFFAOYSA-N
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Description

2,6-Bis(methylsulfinyl)pyridine is an organic compound with the molecular formula C7H9NO2S2. It is a derivative of pyridine, where two methylsulfinyl groups are attached to the 2 and 6 positions of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(methylsulfinyl)pyridine typically involves the oxidation of 2,6-bis(methylthio)pyridine. One common method is the use of hydrogen peroxide (H2O2) as an oxidizing agent in the presence of acetic acid. The reaction is carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale oxidation reactions using efficient and cost-effective oxidizing agents. The process may include continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(methylsulfinyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-Bis(methylsulfinyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Bis(methylsulfinyl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of two methylsulfinyl groups, which impart distinct chemical reactivity and biological activity compared to its analogs. The sulfinyl groups enhance its ability to participate in redox reactions and interact with biological targets, making it a valuable compound in research and industrial applications .

Properties

CAS No.

80710-22-1

Molecular Formula

C7H9NO2S2

Molecular Weight

203.3 g/mol

IUPAC Name

2,6-bis(methylsulfinyl)pyridine

InChI

InChI=1S/C7H9NO2S2/c1-11(9)6-4-3-5-7(8-6)12(2)10/h3-5H,1-2H3

InChI Key

ZKTCTWPPXRRYPD-UHFFFAOYSA-N

Canonical SMILES

CS(=O)C1=NC(=CC=C1)S(=O)C

Origin of Product

United States

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